molecular formula C48H26N4O8-4 B14774197 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate

Cat. No.: B14774197
M. Wt: 786.7 g/mol
InChI Key: HHDUMDVQUCBCEY-UHFFFAOYSA-J
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Description

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure, which consists of a porphyrin core with four benzoate groups attached at the meso positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core. This is followed by the esterification of the porphyrin with benzoic acid derivatives to introduce the benzoate groups. The reaction conditions often include the use of strong acids like trifluoroacetic acid or sulfuric acid as catalysts and high temperatures to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The porphyrin core interacts with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrabenzoate is unique due to its specific arrangement of benzoate groups, which enhances its solubility and reactivity compared to other porphyrin derivatives. This structural feature makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .

Properties

Molecular Formula

C48H26N4O8-4

Molecular Weight

786.7 g/mol

IUPAC Name

4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-4

InChI Key

HHDUMDVQUCBCEY-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-]

Origin of Product

United States

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